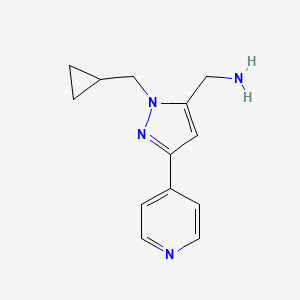
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Übersicht
Beschreibung
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic organic molecule with potential pharmaceutical applications. Its structure includes a pyrazole ring, which is known for its biological significance, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H15N3
- Molecular Weight : 227.26 g/mol
- CAS Number : 2098065-65-5
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of various biological pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to inhibit various kinases involved in tumor growth and metastasis. The specific mechanism often involves competitive inhibition at ATP-binding sites of kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
2. Anti-inflammatory Effects
Compounds containing pyrazole rings have also demonstrated anti-inflammatory properties. Research suggests that these compounds can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in the inflammatory response .
3. Neuroprotective Potential
The neuroprotective effects of pyrazole derivatives are gaining attention in the context of neurodegenerative diseases. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of related pyrazole compounds:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol | Similar structure with pyridin-2-yl | Moderate anticancer activity |
| 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol | Similar structure with pyridin-3-yl | Enhanced anti-inflammatory effects |
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDVMDXSMRNIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















